molecular formula C15H22ClNO2 B4625107 2-[(cycloheptylamino)methyl]benzoic acid hydrochloride

2-[(cycloheptylamino)methyl]benzoic acid hydrochloride

Cat. No.: B4625107
M. Wt: 283.79 g/mol
InChI Key: VLNWCCYGDBMXKC-UHFFFAOYSA-N
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Description

2-[(cycloheptylamino)methyl]benzoic acid hydrochloride is a useful research compound. Its molecular formula is C15H22ClNO2 and its molecular weight is 283.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.1339066 g/mol and the complexity rating of the compound is 259. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Versatile Access to Derivatives : Research has demonstrated the synthesis of various derivatives through Michael addition, resulting in compounds that could be further modified into peptides. This process highlights the compound's role as a precursor in the synthesis of more complex molecules (Meijere et al., 2010).

  • Complex Formation with Cyclodextrins : Studies have explored complex formation between cyclodextrins and benzoic acid derivatives, indicating potential for drug delivery applications. Cyclodextrins have been found to be effective carriers for these molecules, enhancing their stability and solubility (Dikmen, 2021).

  • Fluorescence Probes Development : Research into the development of novel fluorescence probes based on benzoic acid derivatives has been conducted. These probes are designed to selectively detect reactive oxygen species, showcasing the versatility of benzoic acid derivatives in biochemical applications (Setsukinai et al., 2003).

  • Antitumor Agents Synthesis : Benzoic acid derivatives have been synthesized and evaluated for their antitumor properties, with some showing selective cytotoxicity against tumorigenic cell lines. This research underscores the potential therapeutic applications of these compounds (Yoshida et al., 2005).

  • Corrosion Inhibitors for Carbon Steel : The synthesis and investigation of benzoic acid derivatives as corrosion inhibitors for carbon steel in acidic media have been reported. These studies highlight the compound's utility in industrial applications, particularly in protecting metals from corrosion (Fouda et al., 2008).

Properties

IUPAC Name

2-[(cycloheptylamino)methyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c17-15(18)14-10-6-5-7-12(14)11-16-13-8-3-1-2-4-9-13;/h5-7,10,13,16H,1-4,8-9,11H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNWCCYGDBMXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NCC2=CC=CC=C2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.